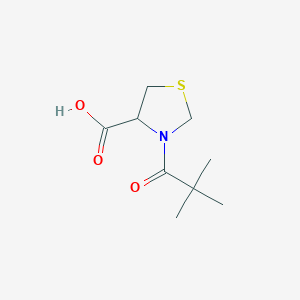

3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid” is a thiazolidine derivative. Thiazolidines are a class of organic compounds that include a five-membered ring with a sulfur atom, a nitrogen atom, and three carbon atoms . The “2,2-Dimethylpropanoyl” group is a type of acyl group derived from pivalic acid, also known as 2,2-dimethylpropanoic acid .

Molecular Structure Analysis

The molecular structure of this compound would likely include a five-membered thiazolidine ring attached to a carboxylic acid group and a 2,2-dimethylpropanoyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid” would depend on its specific molecular structure. For example, the presence of the carboxylic acid group suggests that it would be able to participate in hydrogen bonding and could be soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Behavior

- Thiazolidine derivatives, including 3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid, are studied for their synthesis pathways, chemical behavior in solution, and potential for creating new molecules. For example, the synthesis of thiazolidine-2,4-dicarboxylic acid from glyoxylic acid and L(-)R-cysteine illustrates the compound's involvement in the creation of diastereoisomeric mixtures and its regioselective cyclocondensation capabilities (Refouvelet et al., 1994).

Applications in Peptide Synthesis

- The compound's derivatives are valuable in the design of constrained heterocyclic γ-amino acids, which mimic the secondary structures of proteins. This utility provides a chemical route to orthogonally protected amino acids, demonstrating the compound's significance in peptide synthesis and drug design (Mathieu et al., 2015).

Antioxidant Properties and Potential in Geriatric Medicine

- Thiazolidine-4-carboxylic acid, a related derivative, shows promise as a physiological sulfhydryl antioxidant. Its combination with folic acid has been studied for revitalizing effects on age-related biochemical variables, suggesting its potential value in geriatric medicine and dietary supplementation to slow aging processes in mammals (Weber et al., 1982).

Role in Intermolecular Cycloaddition

- Research into the synthesis of various carboxylic acid derivatives via intermolecular cycloaddition demonstrates the compound's role in creating new chemical structures with potential applications in medicinal chemistry and material science. This includes the synthesis of αβ-unsaturated carboxylic acid amides using new hetero-bifunctional reagents, showcasing the compound's utility in organic synthesis (Nagao et al., 1984).

Oxidative Degradation Studies

- Studies on the oxidative degradation of thiaproline derivatives, including thiazolidine-4-carboxylic acid, in aqueous solutions provide insights into the compound's stability and reactivity under radical-induced oxidation conditions. This research is crucial for understanding the compound's behavior in biological systems and its potential environmental impact (Pogocki & Bobrowski, 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-(2,2-dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-9(2,3)8(13)10-5-14-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOICUCFKNPNND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CSCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2893587.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2893592.png)

![N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2893593.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2893605.png)

![2-[[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2893607.png)